(2R)-3-(4-acetylphenyl)-2-azaniumylpropanoate
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Overview
Description
(2R)-3-(4-acetylphenyl)-2-azaniumylpropanoate is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a propanoate moiety with an azaniumyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-acetylphenyl)-2-azaniumylpropanoate typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl ring, which can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propanoate Moiety: The acetylphenyl intermediate is then reacted with a suitable propanoate precursor under basic conditions to form the desired product.
Stereochemical Control: The (2R) configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-acetylphenyl)-2-azaniumylpropanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2R)-3-(4-acetylphenyl)-2-azaniumylpropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(4-acetylphenyl)-2-azaniumylpropanoate involves its interaction with specific molecular targets and pathways. The acetyl group and the azaniumyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(4-acetylphenyl)-2-azaniumylpropanoate: The enantiomer of the compound with the (2S) configuration.
4-acetylphenylpropanoate: A compound lacking the azaniumyl group.
3-(4-acetylphenyl)-2-aminopropanoate: A compound with an amino group instead of the azaniumyl group.
Uniqueness
(2R)-3-(4-acetylphenyl)-2-azaniumylpropanoate is unique due to its specific stereochemistry and the presence of both the acetyl and azaniumyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-3-(4-acetylphenyl)-2-azaniumylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSBHXZKWRIEIA-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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